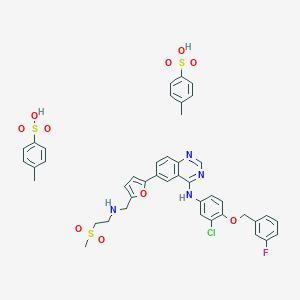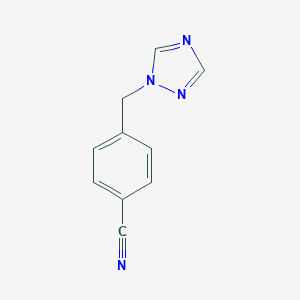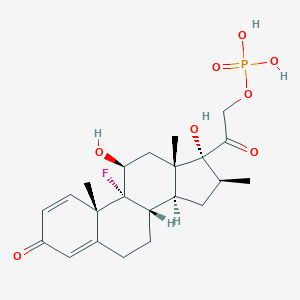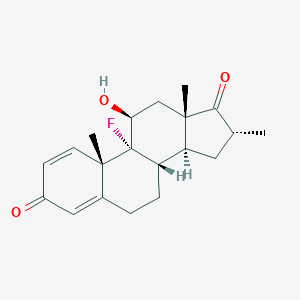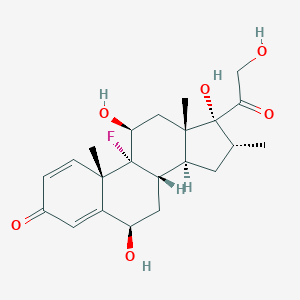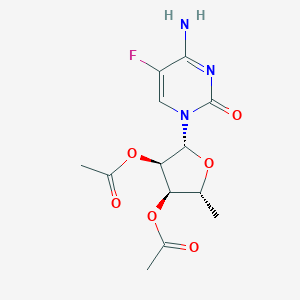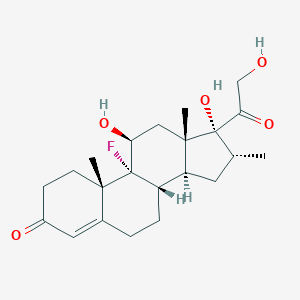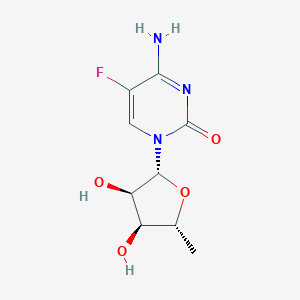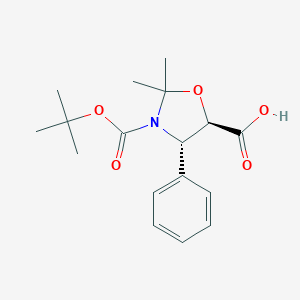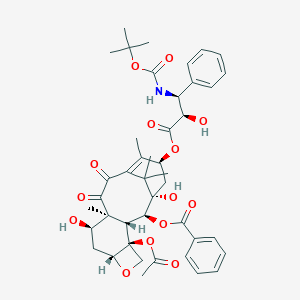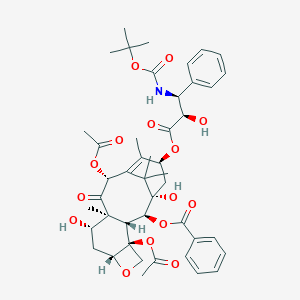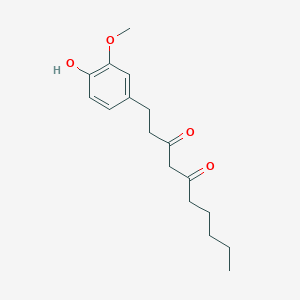![molecular formula C22H26ClNO4S B193569 (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride CAS No. 166591-11-3](/img/structure/B193569.png)
(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
アドロゴライド塩酸塩は、前駆体化合物からプロドラッグを形成する一連の化学反応を通じて合成されます。合成は通常、以下の手順を含みます。
コア構造の形成: アドロゴライドのコア構造は、縮合反応や環化反応を含む一連の有機反応によって合成されます。
官能基の導入: ヒドロキシル基やアミン基などの官能基は、置換反応によってコア構造に導入されます。
工業生産方法
アドロゴライド塩酸塩の工業生産は、上記で述べた合成経路をスケールアップすることを伴います。このプロセスは、温度、圧力、pHなどの反応条件を制御することで、大規模生産に最適化されています。 連続フロー反応器と自動化システムの使用により、製品の一貫性と高い収率が確保されます .
化学反応の分析
反応の種類
アドロゴライド塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、様々な酸化生成物を形成するために酸化することができます。
還元: 還元反応は、アドロゴライド塩酸塩をその還元形に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、官能基が修飾されたアドロゴライド塩酸塩の様々な誘導体です。 これらの誘導体は、潜在的な治療効果と改善された薬物動態特性について研究されています .
科学研究への応用
アドロゴライド塩酸塩は、以下のを含むいくつかの科学研究への応用があります。
科学的研究の応用
Adrogolide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dopamine receptor agonists and their interactions with other molecules.
Biology: The compound is used in biological studies to investigate the role of dopamine D1 receptors in various physiological processes.
Medicine: Adrogolide hydrochloride is primarily researched for its potential therapeutic effects in treating Parkinson’s disease and cocaine addiction.
作用機序
アドロゴライド塩酸塩は、ドーパミンD1受容体の完全作動薬として作用することでその効果を発揮します。投与されると、血漿中で迅速にA-86929に変換されます。A-86929はドーパミンD1受容体に結合し、神経伝達物質の放出と神経活動を変調する細胞内シグナル伝達経路の活性化につながります。 この活性化は、運動機能の改善と中毒性物質の渇望の減少をもたらします .
類似化合物との比較
類似化合物
レボドパ: パーキンソン病の治療に使用されるドーパミン前駆体。
プラミペキソール: パーキンソン病やレストレスレッグス症候群の治療に使用されるドーパミン作動薬。
ロピニロール: プラミペキソールと同様の適応症に使用される別のドーパミン作動薬.
独自性
アドロゴライド塩酸塩は、D2受容体よりもドーパミンD1受容体に対する高い選択性という点で独特です。この選択性により、ジスキネジアなどのD2受容体活性化に関連する副作用のリスクが軽減されます。 さらに、アドロゴライド塩酸塩は、他のドーパミン作動薬には見られない特徴である、コカインの渇望を軽減する可能性を示しています .
特性
CAS番号 |
166591-11-3 |
|---|---|
分子式 |
C22H26ClNO4S |
分子量 |
436.0 g/mol |
IUPAC名 |
[(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride |
InChI |
InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1 |
InChIキー |
NPEZSCRKHFTLPE-MYXGOWFTSA-N |
SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
異性体SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
正規SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl |
外観 |
Solid Powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
A-86929; 9,10-Dihydroxy-2-propyl-4,5,5a(R),6,7,11b(S)-hexahydrobenzo[f]thieno[2,3-c]quinoline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Adrogolide interact with its target and what are the downstream effects?
A1: Adrogolide itself is inactive but is rapidly metabolized in plasma to its active form, A-86929. A-86929 acts as a full agonist at dopamine D1 receptors. [] This means it binds to these receptors and activates them, mimicking the effects of dopamine. This activation leads to various downstream effects, including improvements in motor function in animal models of Parkinson's disease. [] Interestingly, Adrogolide also demonstrates potential in reducing cocaine craving and its associated subjective effects in preclinical models and human studies. []
Q2: What is the relationship between the structure of Adrogolide and its activity?
A2: While the provided abstracts don't offer detailed structure-activity relationship (SAR) data for Adrogolide, they do highlight a crucial aspect: its nature as a prodrug. [] Adrogolide was specifically designed as a chemically stable prodrug to overcome the limitations of its active metabolite, A-86929. This design strategy suggests that modifications to the Adrogolide structure were likely performed to optimize its pharmacokinetic properties, such as absorption and metabolic stability, while ensuring efficient conversion to the active A-86929. Further research exploring specific structural modifications and their impact on activity, potency, and selectivity would be valuable to fully elucidate the SAR of Adrogolide.
Q3: What are the limitations of Adrogolide's pharmacokinetic profile and what strategies are being explored to address them?
A3: A major limitation of Adrogolide is its low oral bioavailability, approximately 4%, primarily due to extensive first-pass metabolism in the liver. [] To circumvent this, researchers are investigating alternative delivery routes, notably oral inhalation formulations for intrapulmonary delivery. [] This approach aims to bypass the hepatic first-pass effect and significantly improve the bioavailability of Adrogolide, potentially leading to enhanced therapeutic outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)
